molecular formula C16H21N5 B2644832 N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706437-99-1

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2644832
CAS No.: 1706437-99-1
M. Wt: 283.379
InChI Key: GPNAPCROVQHIKF-UHFFFAOYSA-N
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Description

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a chemical compound of significant interest in medicinal chemistry and anticancer drug discovery. It features a trisubstituted pyrimidine core, a structural motif prevalent in small-molecule inhibitors targeting key cellular signaling pathways . The specific substitution pattern on the pyrimidine ring, including the piperidine and benzene-1,4-diamine groups, is designed to mimic the core structure of known kinase inhibitors, suggesting its potential as a valuable scaffold for developing novel therapeutic agents . The primary research value of this compound lies in its application as a key intermediate for synthesizing and optimizing more complex drug candidates. Analogs with similar structures have demonstrated potent biological activities in preclinical studies. For instance, certain trisubstituted pyrimidines have been identified as effective inhibitors of CDC42/RHOJ GTPases, which are overexpressed in multiple tumor types and play critical roles in tumor growth, angiogenesis, and metastasis . Other closely related pyrimidine derivatives have shown efficient anti-angiogenic properties by blocking the formation of new blood vessels in models like the chick chorioallantoic membrane (CAM) assay, a crucial mechanism for starving tumors of nutrients . Furthermore, such compounds have exhibited DNA binding and cleavage abilities, indicating a potential dual mechanism of action that combines anti-angiogenic effects with direct cytotoxicity . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further investigate these mechanisms. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

4-N-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-12-11-15(19-14-7-5-13(17)6-8-14)20-16(18-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAPCROVQHIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Piperidine: The pyrimidine intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to introduce the piperidin-1-yl group.

    Attachment of the Benzene Ring: The final step involves coupling the pyrimidine derivative with a benzene-1,4-diamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining optimal reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine have demonstrated activity against PfGSK3 and PfPK6, which are kinases implicated in the regulation of cancer cell growth .

Table 1: Inhibition Potency of Related Compounds

CompoundTarget KinaseIC50 (nM)
Compound APfPK6153 ± 12
Compound BPfGSK3226 ± 14

Neurological Disorders

Research indicates that this compound may also play a role in treating neurological disorders by modulating neurotransmitter systems. Its interaction with various receptors suggests potential applications in conditions such as depression and anxiety.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes including:

  • Formation of intermediate compounds through reactions like Suzuki-Miyaura coupling.
  • Optimization of reaction conditions to enhance yield and purity.

Industrial Uses

In addition to its pharmaceutical applications, this compound serves as a building block for synthesizing more complex organic molecules used in various industrial applications, including the development of new materials and chemical processes .

Antimalarial Research

Recent studies have explored the use of similar pyrimidine derivatives in combating malaria by targeting specific kinases essential for the survival of the Plasmodium parasite. The findings suggest that modifications to the piperidine moiety can enhance inhibitory activity against these kinases .

Cancer Therapeutics

A notable study reported the synthesis of analogs based on this compound that exhibited potent anticancer properties against various cancer cell lines. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo .

Mechanism of Action

The mechanism by which N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. For instance, it may inhibit or activate specific enzymes, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Piperidine vs. Pyrrolidine Substitutions
  • N1-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (): Replacing the piperidine ring with pyrrolidine (a 5-membered vs. 6-membered amine ring) reduces steric bulk and alters basicity. In , this analog was used as a precursor in synthesizing CMV inhibitors, suggesting its scaffold is compatible with antiviral activity .
Heterocycle-Fused Pyrimidines
  • N1-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine (): Incorporation of a benzothieno group enhances aromaticity and electron-withdrawing effects, which may improve DNA intercalation or kinase inhibition. Anti-proliferative activity was reported, though specific data (e.g., IC50 values) are absent .

Modifications to the Aromatic Diamine Group

Substituted Benzoxazole Derivatives
  • N1-(5-Fluorobenzo[d]oxazol-2-yl)benzene-1,4-diamine ():
    • Replacing the pyrimidine core with a benzoxazole heterocycle introduces fluorine, increasing electronegativity and metabolic stability.
    • Demonstrated anti-inflammatory activity by modulating IL-6/IL-1β mRNA expression, with a reported melting point of 187–191°C and HR-FABMS confirmation .
Dimethylation of the Diamine
  • N4-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N1,N1-dimethylbenzene-1,4-diamine (): Dimethylation reduces hydrogen-bonding capacity, likely decreasing solubility but improving membrane permeability. Structural data include molecular formula (C17H20N4S) and PubChem ID (16627313), though biological activity remains uncharacterized .

Functional Group Additions for Target Selectivity

  • N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine ():
    • The methylthio-imidazole-pyridine substituent enhances selectivity for kinases like p38α and Axl. Piperidine-to-imidazole substitution shifts binding pocket interactions, as shown in kinase inhibition studies .
    • HRMS (ESI): m/z 445.2344 (calculated for C25H28N6O2) .

Biological Activity

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine, a compound characterized by its unique structural features, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H24N4, and it has a molecular weight of 284.41 g/mol. The structure includes a piperidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases that play crucial roles in cancer cell proliferation.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)5.3
A549 (Lung)3.8
HeLa (Cervical)4.2

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in these cancer cell lines.

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest potential antiviral activity. The compound has been tested against viral strains such as Influenza A and HIV, showing moderate effectiveness in inhibiting viral replication.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of MCF7 cells by inducing apoptosis through the mitochondrial pathway .
  • HIV Replication Inhibition : Another study indicated that the compound reduced HIV replication in vitro by targeting reverse transcriptase .
  • Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach involves reacting 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine with benzene-1,4-diamine under reflux conditions in polar aprotic solvents (e.g., n-butanol) with acidic catalysts (e.g., HCl in ethanol) to promote amine coupling . Alternative routes may employ nitro precursors (e.g., 4-nitroaniline derivatives) followed by catalytic hydrogenation to reduce nitro groups to amines . Purification typically involves flash chromatography (SiO₂, CH₂Cl₂/EtOH gradients) or recrystallization to isolate the target compound .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and piperidine/pyrimidine ring integration.
  • High-Resolution Mass Spectrometry (HRMS): Q-TOF or APCI-MS for exact mass determination (e.g., m/z 311.1 [M]+ observed in APCI-MS for related thienopyrimidine derivatives) .
  • X-ray Crystallography: To resolve molecular geometry and hydrogen-bonding patterns (e.g., SHELX refinement for crystal packing analysis) .
  • HPLC: Reverse-phase C18 columns with UV detection to assess purity .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies may arise from force field inaccuracies or solvent effects. Strategies include:

  • Molecular Dynamics (MD) Simulations: Validate docking poses over 100+ ns trajectories to assess protein-ligand stability .
  • Experimental Validation: Conduct dose-response assays (e.g., IC₅₀ measurements) and compare with docking scores.
  • Quantum Mechanical Refinement: Use DFT to optimize ligand geometries for docking .
  • Control for Purity: Ensure compound purity via HPLC and MS to exclude confounding impurities .

Advanced: What challenges arise in crystallographic analysis of this compound’s derivatives?

Methodological Answer:
Key challenges include:

  • Disordered Solvent/Substituents: Use SQUEEZE (in PLATON) to model electron density in disordered regions .
  • Twinning: Apply twin refinement (HKLF5 format in SHELXL) for pseudomerohedral twins .
  • Weak Diffraction: Optimize crystal growth via vapor diffusion with PEG-based cryoprotectants.
  • Hydrogen Bonding Ambiguity: Use Hirshfeld surface analysis to differentiate H-bonding from π-π interactions .

Advanced: How to design analogues with improved metabolic stability?

Methodological Answer:

  • Metabolic Hotspot Identification: Incubate the compound with liver microsomes and use LC-MS to identify hydroxylated or N-dealkylated metabolites .
  • Structure Modification: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to block CYP450 oxidation.
  • Piperidine Substitution: Replace piperidine with a bulkier heterocycle (e.g., morpholine) to sterically hinder enzymatic access .

Advanced: What strategies optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Stepwise Temperature Control: Use low temps (0°C) for nitro reductions and high temps (160°C) for amine couplings .
  • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency .
  • Solvent Optimization: Replace n-butanol with DMF for better solubility of aromatic intermediates .
  • In Situ Monitoring: Employ TLC or inline IR to track reaction progress and minimize side products.

Advanced: How to validate molecular docking models for this compound’s protein targets?

Methodological Answer:

  • Ensemble Docking: Use multiple protein conformations (e.g., from MD simulations) to account for flexibility .
  • Experimental Cross-Validation: Compare docking scores with SPR (surface plasmon resonance) binding affinities.
  • Free Energy Perturbation (FEP): Calculate relative binding energies for analogues to predict activity trends .

Advanced: What methods are used to study π-π interactions in crystal packing?

Methodological Answer:

  • X-ray Refinement: Analyze centroid distances (3.5–4.0 Å) and dihedral angles between aromatic rings .
  • Hirshfeld Surface Analysis: Quantify C···C contacts vs. H-bond contributions using CrystalExplorer .
  • DFT Calculations: Compute interaction energies for stacked vs. T-shaped π-π configurations .

Advanced: How to address discrepancies in thermal stability measurements?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Compare melting points under inert vs. oxidative atmospheres to assess decomposition pathways.
  • Thermogravimetric Analysis (TGA): Identify weight loss steps correlated with piperidine or methyl group degradation.
  • Crystal Polymorphism Screening: Test recrystallization solvents (e.g., EtOH vs. hexane) to isolate stable polymorphs .

Advanced: What analytical approaches confirm regioselectivity in substitution reactions?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between substituents (e.g., piperidine protons and pyrimidine CH₃) .
  • X-ray Crystallography: Resolve bond lengths/angles to confirm substitution patterns (e.g., C–N vs. C–O linkages) .
  • Isotopic Labeling: Use ¹⁵N-labeled amines to track incorporation sites via HSQC NMR.

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